2-Methoxy-2-oxoacetic acid

Descripción general

Descripción

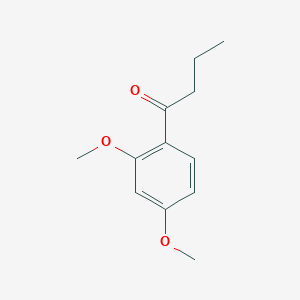

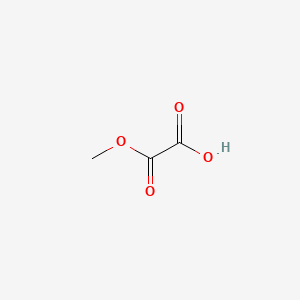

2-Methoxy-2-oxoacetic acid is a chemical compound with the formula C3H4O4 and a molecular weight of 104.06 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment, preferably in a freezer under -20°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Catalytic Applications

2-Methoxy-2-oxoacetic acid and its derivatives have been explored in various catalytic processes. For instance, a study by Bolm et al. (2002) demonstrated the use of rhodium-catalyzed oxygen transfer to generate benzyl 2-silyl-2-oxoacetates. This process led to the formation of chiral alpha-silyl-substituted alpha-hydroxyacetic acids, which were used as chiral ligands in asymmetric aldol-type reactions (Bolm, Kasyan, Heider, Saladin, Drauz, Günther, & Wagner, 2002).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. For example, Burrell et al. (2009) described the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from 2-methoxy-2-oxoacetate, which is a useful reagent for labeling various organic compounds (Burrell, Easter, Bonacorsi, & Balasubramanian, 2009).

Drug Synthesis

In the realm of pharmaceuticals, this compound derivatives have been synthesized and investigated for their potential applications. Pan et al. (2013) described an efficient synthesis route for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a process that could have implications in drug development (Pan, Lu, Li, Zhang, Yu, & Liu, 2013).

Chemical Research

The compound is also used in chemical research for understanding reaction mechanisms and synthesis processes. Liu et al. (2009) explored the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid using 2-oxoacetic acid, providing insights into novel reactions and charge distribution computations (Liu, Wang, Xu, Zhao, Tang, Cheng, & Zhou, 2009).

Recent Research on this compound and Related Compounds

Conformational Landscape and Intramolecular Dynamics

A recent study by Singh et al. (2022) explored the conformational landscape of alpha-methoxy phenylacetic acid, a derivative of this compound. Using rotational spectroscopy, they identified multiple conformers and analyzed their internal rotation and non-covalent interactions. This study provides insight into the structural and dynamic properties of such compounds (Singh, Pinacho, Obenchain, Quesada‐Moreno, & Schnell, 2022).

Biological Applications

Fueyo-González et al. (2022) investigated a small molecule (8-methoxy-2-oxo-1,2,4,5-tetrahydrocyclopenta[de]quinoline-3-carboxylic acid) as a glutathione sensor for immune cells. This study highlights the potential of derivatives of this compound in biological and medical research, particularly in monitoring intracellular changes in immune cells (Fueyo-González, Espinar-Barranco, Herranz, Alkorta, Crovetto, Fribourg, Paredes, Orte, & González-Vera, 2022).

Anticancer and Antioxidant Activities

Parthiban et al. (2021) isolated 2-methoxy mucic acid from Rhizophora apiculata and evaluated its anticancer and antioxidant activities. Their findings suggest significant potential in cancer treatment and oxidative stress management (Parthiban, Sachithanandam, Lalitha, Muthukumaran, Misra, Jain, Sridhar, Mageswaran, Purvaja, & Ramesh, 2021).

Photocaging and Chemical Properties

Shigemoto et al. (2021) studied zinc photocages constructed using methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which have applications in biological research. Their work demonstrates the potential of these derivatives in facilitating controlled biological processes (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).

Lignin-Derived Complexes for Oxidation Reactions

Champ et al. (2021) synthesized a lignin-derived ligand from 2-methoxy-4-propylphenol and explored its use in catalyzing oxidation reactions. This study highlights the environmental applications of derivatives of this compound in water treatment and catalysis (Champ, Jang, Lee, Wu, Reynolds, & Abu‐Omar, 2021).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

The exact mode of action of 2-Methoxy-2-oxoacetic acid is currently unknown due to the lack of specific studies on this compound. For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

For example, they can suppress MAPKs and NF-κβ in pancreatic cells, promote glucose and fatty acids catabolism, stimulate fatty acids absorption, induce insulin production, ameliorate insulin resistance, activate the AMPK pathway, and inhibit glucose metabolism enzymes .

Result of Action

It is known that similar compounds, such as methoxyacetic acid, can suppress prostate cancer cell growth by inducing growth arrest and apoptosis .

Action Environment

It is known that the compound is a clear, colorless, viscous, and corrosive liquid with a pungent odor, which freezes to a mass similar to glacial acetic acid at 7 °c . This suggests that temperature could be an important environmental factor affecting the stability and efficacy of this compound.

Análisis Bioquímico

Biochemical Properties

In both humans and animals, 2-Methoxy-2-oxoacetic acid forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases

Molecular Mechanism

It is known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases

Metabolic Pathways

This compound is involved in the metabolic pathway where it forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases

Propiedades

IUPAC Name |

2-methoxy-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKISUMKCULUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870608 | |

| Record name | Methoxy(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

600-23-7 | |

| Record name | methyl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)